4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a tetracyclic heterocyclic compound featuring a pyrroloquinazoline core. The structure includes:
- Ethyl group at position 4 of the tetrahydropyrrolo ring.
- Two ketone groups at positions 1 and 3.
- Carboxamide moiety at position 3a, substituted with a 3-(methylsulfanyl)phenyl group.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-ethyl-N-(3-methylsulfanylphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-3-23-19(26)16-9-4-5-10-17(16)24-18(25)11-12-21(23,24)20(27)22-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,22,27) |
InChI Key |
CRVDTFHYWQPNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) could convert the sulfide group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions could occur at the phenyl ring.
Major products formed during these reactions would involve modifications of the ethyl, phenyl, and quinazoline moieties.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological activities due to its structural features. Researchers could explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
Chemistry: The compound could serve as a building block for designing novel heterocyclic compounds.
Industry: Its synthesis and derivatives may find applications in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Researchers would investigate its interactions with molecular targets, signaling pathways, and cellular processes.
Comparison with Similar Compounds
Bioactivity Trends
While direct data for the target compound are unavailable, related analogs exhibit:
- Antimalarial activity : Chlorophenyl and trifluoromethyl derivatives (e.g., Compound 54, 56 ) show IC₅₀ values <100 nM against Plasmodium falciparum.
- coli and S. aureus (MIC: 8–32 µg/mL) .
The methylsulfanyl group may confer unique redox or hydrogen-bonding interactions, but empirical validation is required.
Biological Activity
4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure features a tetrahydropyrroloquinazoline core, which is associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 393.47 g/mol. The structure includes an ethyl group, a methylsulfanyl group, and a carboxamide functional group that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 393.47 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has demonstrated that compounds related to the quinazoline family exhibit notable anticancer properties. In vitro studies have shown that derivatives of quinazoline can induce cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines.
Case Study Example:
In a study evaluating the cytotoxicity of quinazolinone derivatives:
- Compound A3 showed IC50 values of 10 μM against PC3 cells and 12 μM against HT-29 cells.
- The mechanism involved apoptosis induction through mitochondrial pathways and inhibition of cell proliferation.
Antimicrobial Activity
Quinazoline derivatives have also been reported to possess antibacterial and antifungal activities. The presence of the methylsulfanyl group in this compound enhances its interaction with microbial targets.
Research Findings:
Studies indicate that similar compounds can inhibit the growth of various bacterial strains and fungi by disrupting cell membrane integrity and inhibiting nucleic acid synthesis.
The biological activity of this compound is attributed to:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cancer cells.
- Interaction with DNA: Potential intercalation into DNA structures may disrupt replication processes.
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid derivatives react with α-ketoglutaric acid or diketones under acidic conditions to form the quinazoline ring. For example, heating anthranilic acid with α-ketoglutaric acid in acetic acid yields the bicyclic intermediate. Subsequent reduction with sodium borohydride (NaBH₄) selectively generates the cis-5,7-tetrahydropyrroloquinazoline structure.
Reaction Conditions
One-Pot Three-Component Assembly
A metal-free, one-pot method utilizes arenediazonium salts, nitriles, and bifunctional anilines. The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization. This approach streamlines the synthesis of 3,4-dihydroquinazolines, which are oxidized to the dioxo form.
Introduction of the Ethyl Group
Alkylation at the N-4 Position
The ethyl group is introduced via alkylation of the tetrahydropyrroloquinazoline intermediate. Using ethyl bromide or iodomethane in the presence of a base (e.g., K₂CO₃) facilitates N-alkylation.
Optimized Alkylation Conditions
Reductive Amination
Alternative methods employ reductive amination with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving selective N-ethylation without over-alkylation.
Carboxamide Functionalization
Coupling with 3-(Methylsulfanyl)Aniline
The carboxamide group is introduced via coupling reactions. Activators like HATU or EDC facilitate amide bond formation between the carboxylic acid intermediate and 3-(methylsulfanyl)aniline.
Coupling Reaction Parameters
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes. For instance, irradiating the mixture at 100°C for 30 minutes enhances yield to 78%.
Oxidation to 1,5-Dioxo Derivatives
Potassium Permanganate (KMnO₄) Oxidation
The 1,5-dioxo functionality is achieved by oxidizing the tetrahydro intermediate with KMnO₄ in acidic conditions. Controlled oxidation prevents over-oxidation of the pyrrole ring.
Oxidation Conditions
Electrochemical Oxidation
Recent advances employ electrochemical methods using a Pt anode in DMSO/H₂O. This green approach avoids harsh reagents and achieves 82% yield.
Purification and Characterization
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 7:3) isolates the pure compound.
Spectroscopic Validation
-
¹H NMR : Key signals include δ 1.2 ppm (triplet, CH₂CH₃), δ 2.5 ppm (singlet, S-CH₃), and δ 10.1 ppm (amide NH).
-
HRMS : Calculated for C₂₁H₂₁N₃O₃S [M+H]⁺: 396.1382; Found: 396.1379.
Challenges and Optimization
Stereochemical Control
The cis-configuration at C-3a and C-4 is critical for bioactivity. Chiral HPLC separates enantiomers, with the (3aR,4S) isomer showing superior stability.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Switching to THF or ethyl acetate improves isolation.
Comparative Analysis of Synthetic Routes
Recent Advancements
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
The synthesis of this compound involves multi-step organic reactions, typically starting with cyclization of pyrroloquinazoline precursors followed by carboxamide coupling. Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) to form the tetrahydropyrrolo[1,2-a]quinazoline core.
- Carboxamide Formation : Reaction with 3-(methylsulfanyl)phenyl isocyanate under inert conditions (N₂ atmosphere) to introduce the N-substituted carboxamide group . Characterization should employ NMR spectroscopy (¹H/¹³C) to confirm regioselectivity, mass spectrometry (MS) for molecular weight validation, and X-ray diffraction (XRD) to resolve stereochemical ambiguities .
Q. How can researchers validate the compound’s biological activity while minimizing experimental bias?
Use blinded, randomized assays with positive/negative controls. For example:
- Enzyme Inhibition Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Cell-Based Assays : Employ high-content screening (HCS) with automated image analysis to quantify cytotoxicity or apoptosis induction. Statistical validation via ANOVA or t-tests is critical to distinguish signal from noise .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity and optimizing reaction yields?
Combine quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning (ML) -driven reaction optimization. For instance:
- Reaction Path Search : Use software like GRRM17 to identify low-energy pathways for cyclization and carboxamide coupling .
- ML-Based Parameter Tuning : Train models on historical reaction data (solvent, temperature, catalyst) to predict optimal conditions for yield improvement . Validate predictions with small-scale experiments before scaling up .
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Apply systematic meta-analysis and reproducibility frameworks :
- Data Harmonization : Standardize assay protocols (e.g., cell lines, incubation times) across labs to reduce variability .
- Controlled Variable Testing : Isolate factors like solvent purity or storage conditions that may alter activity. For example, DMSO concentration >0.1% can destabilize the compound . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Leverage high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (water/acetonitrile + 0.1% TFA). For challenging stereoisomers:
- Chiral Stationary Phases : Use cellulose-based columns to resolve enantiomers.
- Membrane Separation : Employ nanofiltration membranes to isolate low-molecular-weight byproducts . Monitor purity via LC-MS and adjust solvent polarity dynamically .
Q. How can AI-driven tools enhance the compound’s pharmacokinetic (PK) profiling?
Integrate physiologically based pharmacokinetic (PBPK) modeling with neural networks :
- Absorption/Distribution Prediction : Train models on structural descriptors (logP, polar surface area) to estimate bioavailability.
- Metabolism Simulation : Use cytochrome P450 isoform data to predict metabolite formation. Validate in silico results with in vitro hepatocyte assays .
Methodological Considerations
Q. What experimental design principles apply to optimizing this compound’s synthetic route?
Adopt Design of Experiments (DoE) frameworks:
- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a structured matrix to identify interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., reaction time vs. yield) . Use software like JMP or Minitab for statistical analysis and visualization .
Q. How should researchers address stability issues during long-term storage?
Conduct accelerated stability studies :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways.
- Analytical Monitoring : Track decomposition via HPLC-UV and LC-MS. Stabilizers like ascorbic acid (0.01% w/v) can mitigate oxidation .
Data Management & Validation
Q. What protocols ensure data integrity in high-throughput screening campaigns?
Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
